(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone
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Overview
Description
“(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone” is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of “(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone” is represented by the molecular formula C16H12O3 .Chemical Reactions Analysis
Benzofuran compounds have been used in various chemical reactions. For example, 2-Acetyl-7-methoxybenzofuran has been used as a reagent for the preparation of 2-ethylbenzofuran derivatives .Scientific Research Applications
Synthesis and Biological Activity
Adenosine Receptor Antagonists : Methoxy substituted 2-benzoyl-1-benzofuran derivatives, including compounds closely related to "(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone", have been synthesized and evaluated for their affinity towards adenosine A1 and A2A receptors. These compounds show potential as lead compounds for the development of novel adenosine receptor antagonists with applications in various neurological disorders (H. D. Janse van Rensburg et al., 2019).
Antimicrobial Activity : Derivatives of benzofuran methanones have been synthesized and tested for their antibacterial and antifungal activities. These studies highlight the antimicrobial potential of benzofuran derivatives, suggesting their use in developing new antimicrobial agents (D. Ashok et al., 2017).
Antioxidant Properties : Some benzofuran derivatives exhibit significant antioxidant activity, indicating their potential use in preventing oxidative stress-related diseases. This research paves the way for the development of benzofuran-based antioxidants (S. Rashmi et al., 2014).
Chemical Synthesis and Characterization
Synthesis Techniques : Research has focused on developing efficient synthesis methods for benzofuran derivatives. Techniques such as solvent-free microwave-assisted synthesis and reactions under conventional conditions have been explored to enhance the synthesis process, making it more environmentally friendly and cost-effective (B. Umesha et al., 2018).
Chemical Modification and Properties : Studies have also delved into the chemical modification of benzofuran derivatives to control their spectroscopic, optical, and conductivity properties. This research is crucial for the application of these compounds in materials science, particularly in the development of semiconductors and other electronic materials (D. Coskun et al., 2022).
Mechanism of Action
Future Directions
Benzofuran compounds, due to their diverse pharmacological activities, have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring the therapeutic potential of these compounds in various diseases, improving their synthesis methods, and understanding their mechanisms of action in greater detail.
properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-8-6-11(7-9-13)16(18)15-10-12-4-3-5-14(20-2)17(12)21-15/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJYEUDUEZSJHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219371 |
Source
|
Record name | (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477848-12-7 |
Source
|
Record name | (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477848-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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